molecular formula C8H15N5O B8664916 [5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine

[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B8664916
M. Wt: 197.24 g/mol
InChI Key: KBGDEPFVEHNDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The compound also features a piperazine ring substituted with a methyl group, which is known for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylpiperazine with a suitable hydrazide, followed by cyclization with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds such as:

  • 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
  • 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one
  • N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide

These compounds share structural similarities, particularly the presence of the piperazine ring. this compound is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C8H15N5O/c1-12-2-4-13(5-3-12)8-11-10-7(6-9)14-8/h2-6,9H2,1H3

InChI Key

KBGDEPFVEHNDDA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(O2)CN

Origin of Product

United States

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